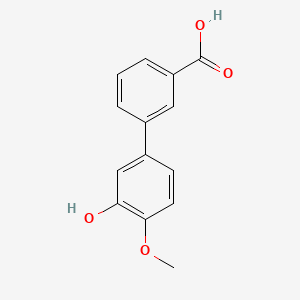

3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid

Overview

Description

3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of biphenyl, featuring hydroxyl and methoxy functional groups attached to the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve the desired purity and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often facilitated by catalysts or acidic/basic conditions.

Major Products Formed

Oxidation: Formation of 3’-methoxy-4’-oxo-biphenyl-3-carboxylic acid.

Reduction: Formation of 3’-hydroxy-4’-methoxybiphenyl-3-methanol.

Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- 4’-Hydroxy-3’-methoxybiphenyl-3-carboxylic acid

- 3-Hydroxy-4-methoxybiphenyl-3-carboxylic acid

Comparison

Compared to similar compounds, 3’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry .

Biological Activity

3'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound reveals a biphenyl structure characterized by two phenyl rings connected by a single bond. The presence of hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) functional groups contributes to its reactivity and biological activity. The compound's unique structural features enhance its interaction with various biological targets, potentially influencing metabolic pathways and therapeutic applications.

Anticancer Potential

There is growing interest in the anticancer properties of biphenyl derivatives. Although specific data on this compound is sparse, its structural analogs have demonstrated the ability to inhibit cancer cell proliferation in various studies. The presence of hydroxyl and carboxylic acid groups may enhance the compound's ability to modulate signaling pathways involved in cancer progression.

Enzyme Interaction Studies

Preliminary investigations suggest that this compound may interact with enzymes involved in metabolic processes. Understanding these interactions is crucial for assessing its therapeutic potential. Current research focuses on determining binding affinities and the specific mechanisms through which this compound exerts its biological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Type | Similarity Index |

|---|---|---|

| 2-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid | Biphenyl derivative | 0.91 |

| 2-Methoxy-5-methyl-3-nitrobenzoic acid | Aromatic carboxylic acid | 0.91 |

| 3',6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid | Biphenyl derivative | 0.98 |

| 2'-Methoxy-5'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid | Biphenyl derivative | 0.91 |

The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Case Study: Antioxidant Activity

A study highlighted the antioxidant potential of phenolic compounds similar to those found in olive oil, which includes structures akin to this compound. These compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress and associated diseases such as cancer and cardiovascular disorders .

Research Findings on Bioavailability

Research on the bioavailability of phenolic compounds indicates that a significant percentage can be absorbed in the small intestine, enhancing their potential health benefits. This finding suggests that if this compound exhibits similar absorption characteristics, it could play a role in dietary interventions aimed at improving health outcomes related to oxidative stress and inflammation .

Properties

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMYZFWAPNUGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681814 | |

| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-75-9 | |

| Record name | 3′-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.